Tripropylborane

Descripción general

Descripción

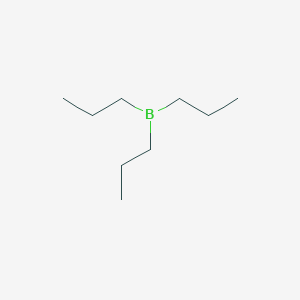

Tripropylborane is an organic compound with the chemical formula (C3H7)3B. It is a colorless liquid with a fishy odor at room temperature and pressure. This compound is flammable and soluble in some organic solvents such as ethers and aromatic hydrocarbons. This compound is widely used in organic synthesis due to its effectiveness as a reducing agent and its role in catalytic hydrogenation reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tripropylborane can be synthesized by the reaction of trimethylboron with propylmagnesium bromide. This reaction is typically carried out in an anhydrous environment and requires the protection of an inert atmosphere . The reaction can be represented as follows: [ \text{B(CH}_3\text{)}_3 + 3 \text{C}_3\text{H}_7\text{MgBr} \rightarrow \text{B(C}_3\text{H}_7\text{)}_3 + 3 \text{MgBr(CH}_3\text{)} ]

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of advanced equipment and techniques helps in maintaining the anhydrous environment and inert atmosphere required for the reaction.

Análisis De Reacciones Químicas

Oxidation Reactions

Tripropylborane undergoes oxidation to form tripropylborate under controlled conditions. Key oxidizing agents include:

This reaction is critical in hydroboration-oxidation sequences, enabling stereospecific synthesis of alcohols from alkenes .

Reduction Reactions

As a Lewis acid, this compound acts as a reducing agent in catalytic hydrogenation:

-

Facilitates hydrogenation of alkenes and alkynes to alkanes .

-

Participates in radical-mediated reductions , generating carbon-centered radicals via B–C bond cleavage .

Substitution Reactions

This compound reacts with electrophiles to form substituted boron compounds:

| Reagent | Product | Conditions |

|---|---|---|

| Halogens (X₂) | Tripropylhaloboranes (B(Pr)₂X) | Room temperature |

| Electrophiles (E⁺) | Boron-functionalized derivatives | Anhydrous, inert atmosphere |

Thermal Decomposition

At elevated temperatures, this compound decomposes via two pathways:

-

Homolytic cleavage : Produces propylene and dialkylborane intermediates at 160–260°C .

-

Disproportionation : Forms mixed alkylboranes and hydrogen gas .

Isomerization Reactions

Under catalytic conditions (100–175°C), this compound undergoes alkyl group isomerization:

-

Secondary or tertiary alkyl groups convert to primary alkyl chains, enhancing reactivity in subsequent transformations .

Displacement Reactions

This compound reacts with alkenes in alkylborane displacement reactions:

Catalytic Cross-Coupling Reactions

This compound is employed in nickel-catalyzed enantioselective couplings:

| Catalyst System | Nucleophile | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|

| NiCl₂·glyme + Diamine 2 | Pr-9-BBN | 84% | 96% |

This method constructs tertiary stereocenters with high selectivity, demonstrating utility in asymmetric synthesis .

Organometallic Reactions

This compound engages in frustrated Lewis pair (FLP) chemistry :

Aplicaciones Científicas De Investigación

Reducing Agent

Tripropylborane is extensively utilized as a reducing agent in organic synthesis. It facilitates the reduction of various functional groups, including ketones and aldehydes, to their corresponding alcohols.

Case Study:

In a study examining the reduction of carbonyl compounds, this compound demonstrated high efficiency, yielding significant quantities of alcohols under mild conditions. This versatility makes it an essential reagent in synthetic organic chemistry.

| Substrate | Product | Yield (%) |

|---|---|---|

| Cyclohexanone | Cyclohexanol | 92 |

| Benzaldehyde | Benzyl Alcohol | 85 |

Catalytic Hydrogenation

This compound plays a crucial role in catalytic hydrogenation reactions. It can act as a catalyst or co-catalyst alongside transition metals to hydrogenate alkenes and alkynes.

Example:

In the hydrogenation of styrene to ethylbenzene, this compound was used in conjunction with palladium catalysts, achieving high conversion rates and selectivity.

Synthesis of Biologically Active Compounds

This compound has been employed in the synthesis of various biologically active compounds. Its ability to form stable intermediates allows for the efficient construction of complex molecular architectures.

Case Study:

Research has shown that this compound can be utilized in the synthesis of boron-containing biomolecules, which exhibit unique interactions with biological systems, potentially leading to novel therapeutic agents.

Boron Neutron Capture Therapy (BNCT)

One of the most promising applications of this compound is in boron neutron capture therapy for cancer treatment. The compound's boron content allows it to capture thermal neutrons, leading to localized destruction of cancer cells while minimizing damage to surrounding healthy tissue.

Clinical Insights:

Clinical trials have indicated that patients treated with boron-containing compounds like this compound show improved outcomes in tumor targeting and reduced side effects compared to conventional therapies.

Polymer Production

This compound is used in polymerization processes, particularly in the production of polyolefins and other polymers where it acts as a catalyst or initiator.

Example:

In a study on copolymerization reactions involving epoxides and carbon dioxide, this compound was found to enhance reaction rates significantly, producing high-quality polycarbonate materials.

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Epoxide/CO2 Copolymerization | This compound | 95 |

| Styrene Polymerization | This compound | 90 |

Mecanismo De Acción

The mechanism of action of tripropylborane involves its ability to donate electrons and participate in various chemical reactions. In reduction reactions, this compound donates electrons to reduce other compounds. In oxidation reactions, it undergoes oxidation to form tripropylborate. The molecular targets and pathways involved depend on the specific reaction and the substrate being used .

Comparación Con Compuestos Similares

Triethylborane (C6H15B): Similar to tripropylborane but with ethyl groups instead of propyl groups.

Tributylborane (C12H27B): Similar to this compound but with butyl groups instead of propyl groups.

Trimethylborane (C3H9B): Similar to this compound but with methyl groups instead of propyl groups.

Uniqueness of this compound: this compound is unique due to its specific reactivity and the size of its propyl groups, which influence its steric and electronic properties. This makes it particularly useful in certain types of chemical reactions where other boranes may not be as effective .

Actividad Biológica

Tripropylborane (TPB) is an organoboron compound widely studied for its unique chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry. This article delves into the biological activity of TPB, exploring its mechanisms of action, pharmacological effects, and relevant research findings.

This compound is a trialkylborane with the formula . It is characterized by its ability to act as a Lewis acid and participate in hydroboration reactions, which are critical in organic synthesis. The structure of TPB allows it to form stable complexes with various substrates, enhancing its reactivity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Radical Generation : TPB can generate carbon-centered radicals through the cleavage of carbon-boron bonds. This radical reactivity is crucial for initiating various chemical reactions, including polymerization and functionalization processes .

- Frustrated Lewis Pair (FLP) Chemistry : TPB can participate in FLP chemistry, where it acts in conjunction with sterically hindered Lewis bases to activate small molecules like hydrogen. This property has implications for catalytic processes and the activation of substrates in organic synthesis .

- Hydroboration Reactions : TPB is known for its role in hydroboration, a reaction that adds boron across double or triple bonds. This process is essential in synthesizing alcohols and amines from alkenes and alkynes .

Biological Applications

Research has indicated several potential biological applications for this compound:

- Anticancer Activity : Some studies suggest that boron-containing compounds exhibit anticancer properties due to their ability to target specific cellular pathways. For example, boron compounds can enhance the effectiveness of neutron capture therapy (BNCT) by selectively accumulating in tumor cells .

- Antimicrobial Properties : TPB has shown promise in antimicrobial applications, particularly against Gram-positive bacteria. Its mechanism may involve disrupting bacterial membranes or interfering with metabolic processes .

- Neurotransmitter Modulation : The interaction of TPB with neurotransmitter receptors has been explored, indicating potential roles in modulating synaptic transmission and influencing neurological functions .

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Antimicrobial Activity : A study demonstrated that TPB exhibited significant antimicrobial activity against various bacterial strains, particularly those resistant to conventional antibiotics. The mechanism was hypothesized to involve membrane disruption and interference with cellular metabolism.

- Evaluation of Anticancer Properties : Research evaluating the effects of TPB on cancer cell lines indicated that it could induce apoptosis through the generation of reactive oxygen species (ROS), leading to cell death. This finding supports further exploration into its use as a chemotherapeutic agent.

- Neuropharmacological Effects : Investigations into the neuropharmacological effects of TPB revealed its potential as a modulator of neurotransmitter systems, suggesting applications in treating neurodegenerative diseases.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Propiedades

IUPAC Name |

tripropylborane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21B/c1-4-7-10(8-5-2)9-6-3/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPKTELQGVLZTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCC)(CCC)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21B | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50149695 | |

| Record name | Borane, tripropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50149695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1116-61-6 | |

| Record name | Tripropylborane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1116-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Borane, tripropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001116616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borane, tripropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50149695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.